2-(4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE
Description
2-(4-Fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone is a complex organic compound that features a fluorophenoxy group, a furylmethyl-substituted piperazine, and a propanone backbone
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-14(24-16-6-4-15(19)5-7-16)18(22)21-10-8-20(9-11-21)13-17-3-2-12-23-17/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYJLHONITZYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the furylmethyl piperazine: This involves the alkylation of piperazine with a furylmethyl halide to introduce the furylmethyl group.
Coupling of intermediates: The final step involves the coupling of the fluorophenoxy intermediate with the furylmethyl piperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone involves its interaction with specific molecular targets. These targets may include receptors or enzymes, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)phenylmethanamine
- 2-(4-Fluorophenoxy)methyl oxirane
Uniqueness
2-(4-Fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-propanone is unique due to its combination of a fluorophenoxy group and a furylmethyl-substituted piperazine. This structural combination imparts specific chemical and biological properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
